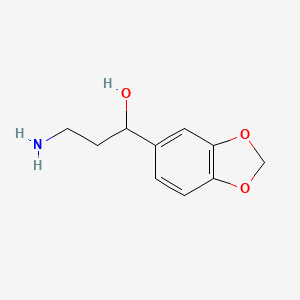

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol

Overview

Description

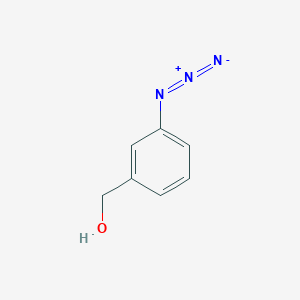

“3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol” is a chemical compound with the molecular formula C10H13NO3 . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles which have been studied for their anticancer activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.22 . It is a solid at ambient temperature .Scientific Research Applications

Synthetic Intermediates and Methodologies

- The compound has been explored as an intermediate in the synthesis of biologically active molecules, such as 2-thioxo-1,3-thiazan-4-ones, demonstrating its utility in preparative organic chemistry. The modification of traditional synthesis methods, like the dithiocarbamate method, highlights its role in developing more efficient synthetic routes (Orlinskii, 1996).

Structural and Spectroscopic Analysis

- Schiff base derivatives of related structures have been synthesized and characterized, showing the importance of such compounds in understanding molecular interactions and designing new materials. Structural investigations, including single-crystal X-ray diffraction (SC-XRD) and spectroscopic analysis, offer insights into their potential applications in material science and molecular engineering (Khalid et al., 2018).

Chemical Reactivity and Applications

- N-thioacyl 1,3-amino alcohols, closely related to the query compound, are utilized in ring-opening reactions of oxiranes, leading to the synthesis of various stereochemically defined organic molecules. Such reactions underscore the versatility of amino alcohols in organic synthesis, offering pathways to complex molecules with potential pharmaceutical applications (Murai et al., 2005).

Molecular Electronics and Material Science

- The compound and its derivatives have been explored for their electronic properties and potential applications in molecular electronics. For instance, studies on polarized molecular-electronic structures and supramolecular aggregation provide a basis for designing novel materials with specific electronic and optical properties (Low et al., 2004).

Catalysis and Asymmetric Synthesis

- Research on rigid P-chiral phosphine ligands, which can be derived from or related to the compound , has shown significant applications in asymmetric catalysis, particularly in the hydrogenation of alkenes. Such catalysts are crucial for producing chiral molecules, which are important in the pharmaceutical industry (Imamoto et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Based on its structural similarity to cathinones , it may interact with protein-transporting monoamines such as dopamine, noradrenaline, and serotonin .

Mode of Action

Similar compounds like cathinones inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could potentially increase the concentration of these neurotransmitters in the synaptic gap, leading to enhanced neurotransmission .

Biochemical Pathways

Based on its potential interaction with monoamine neurotransmitters, it may influence the dopaminergic, serotonergic, and noradrenergic pathways .

Result of Action

Similar compounds have been reported to cause psychoactive effects, including euphoria, increased focus, and changes in vision .

Biochemical Analysis

Molecular Mechanism

It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

properties

IUPAC Name |

3-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIUAERWJNFLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B1526935.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)

![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)